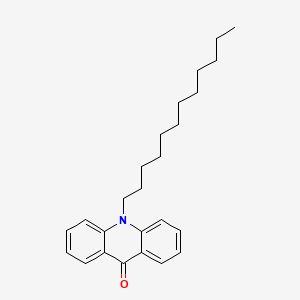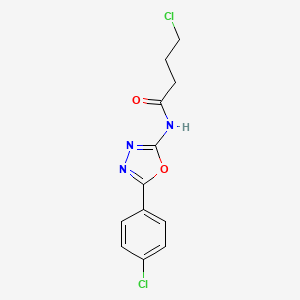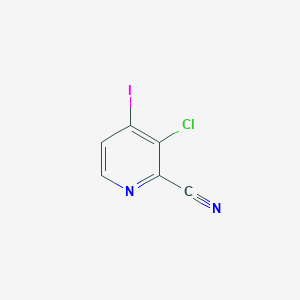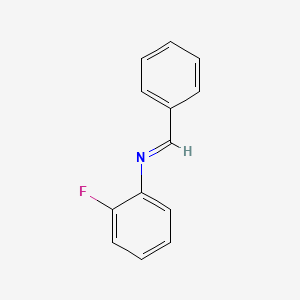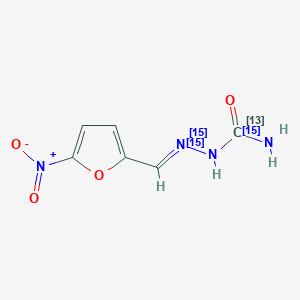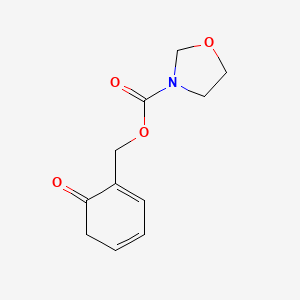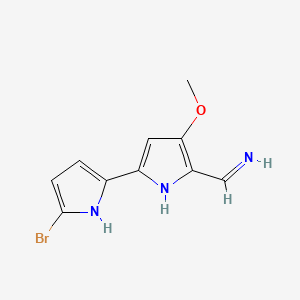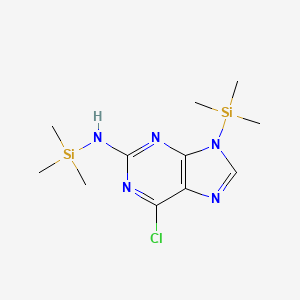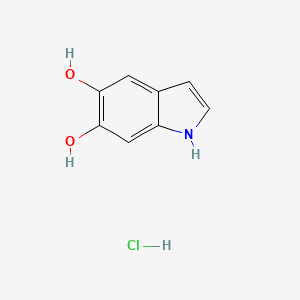
1H-Indole-5,6-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-5,6-diol hydrochloride is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic activities. It also exhibits cytotoxic effects against various pathogens .
Métodos De Preparación
The synthesis of 1H-Indole-5,6-diol hydrochloride typically involves multiple steps. One common method starts with 3,4-dimethoxyphenylacetonitrile as the primary raw material. The process includes demethylation, hydroxyl protection, nitration, and reduction-cyclization reactions. The demethylation reaction uses hydrogen chloride/pyridine as the ether bond cleavage reagent, achieving a yield of 90.2%. The hydroxyl protection step employs benzyl chloride as the protecting reagent and potassium carbonate as the acid scavenger, with a yield of 87.8%. Nitration with concentrated nitric acid yields 86.9%, and the reduction-cyclization step uses 10% palladium on carbon as the catalyst and cyclohexane as the hydrogen donor, achieving a yield of 85.2%. The overall yield of 1H-Indole-5,6-diol from 3,4-dimethoxyphenylacetonitrile is 58.6% .
Análisis De Reacciones Químicas
1H-Indole-5,6-diol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions often employ hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are facilitated by the presence of electron-donating groups on the indole ring, making it reactive towards electrophiles.
Major products formed from these reactions include various substituted indoles and their derivatives, which have significant biological and pharmacological activities .
Aplicaciones Científicas De Investigación
1H-Indole-5,6-diol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s broad-spectrum antimicrobial properties make it valuable in studying microbial resistance and developing new antimicrobial agents.
Medicine: Its cytotoxic effects are explored for potential use in cancer therapy and other treatments targeting pathogenic cells.
Industry: The compound is used in the production of dyes and pigments, owing to its ability to form stable colorants
Mecanismo De Acción
The mechanism of action of 1H-Indole-5,6-diol hydrochloride involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of pathogens, leading to cell lysis and death. Its cytotoxic effects are believed to result from the induction of oxidative stress and apoptosis in target cells .
Comparación Con Compuestos Similares
1H-Indole-5,6-diol hydrochloride can be compared with other indole derivatives, such as:
5,6-Dihydroxyindole: Similar in structure but without the hydrochloride group, it also exhibits broad-spectrum antimicrobial activity.
Indole-3-acetic acid: A plant hormone with different biological functions, primarily involved in plant growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, it has anticancer properties and is used in cancer prevention research.
The uniqueness of this compound lies in its combination of broad-spectrum antimicrobial activity and cytotoxic effects, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
1H-indole-5,6-diol;hydrochloride |
InChI |
InChI=1S/C8H7NO2.ClH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h1-4,9-11H;1H |
Clave InChI |
UWYUVVCGDFTLEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=CC(=C(C=C21)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


